Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a pyridine ring substituted with chlorine and iodine, and a tert-butyl ester group, making it a molecule of interest for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with chlorine and iodine through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while iodination can be performed using iodine monochloride or similar reagents.
Coupling Reaction: The pyrrolidine and pyridine moieties are coupled via an ether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the halogenated pyridine ring, potentially removing the chlorine or iodine substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and the pyrrolidine ring can enhance binding affinity and specificity towards biological targets.
Medicine
Medicinally, this compound or its derivatives might be investigated for their pharmacological properties. The halogenated pyridine ring is a common motif in drug design, potentially offering antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substituents could enhance binding through halogen bonding, while the pyrrolidine ring might contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((6-chloro-5-fluoropyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((6-bromo-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-ethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)-methyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of both chlorine and iodine on the pyridine ring. This dual halogenation can significantly influence its reactivity and binding properties, distinguishing it from similar compounds with different halogen substituents or alkyl chain lengths.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(6-chloro-5-iodopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-11-6-12(17)13(16)18-7-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFHKOVLUOVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=C(N=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124897 | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-20-5 | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[(6-chloro-5-iodo-3-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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